molecular formula C17H15N3O3S B15053729 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B15053729
M. Wt: 341.4 g/mol
InChI Key: ZCPSGGBBNULRJX-UHFFFAOYSA-N
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Description

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide ( 336173-79-6) is a high-purity organic compound supplied with a minimum guaranteed purity of 98% . This molecule, with the molecular formula C17H15N3O3S and a molecular weight of 341.38, is a derivative of the versatile 1,3,4-oxadiazole scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . The 1,3,4-oxadiazole core is a well-recognized pharmacophore known for its broad spectrum of biological activities. Recent scientific literature highlights its particular promise in anticancer research . These compounds can exhibit their antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes and proteins that are crucial for cancer cell survival and proliferation. Specifically, 1,3,4-oxadiazole derivatives have been shown to be potent inhibitors of several biological targets, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . This multi-target potential makes such compounds valuable tools for probing cancer biology and developing novel therapeutic strategies. This product is offered for Research Use Only and is intended for use by qualified researchers in laboratory settings. It is supplied with a batch-specific Certificate of Analysis (COA) to ensure quality, traceability, and compliance. Available for custom synthesis from gram to kilogram scale, this compound is an essential intermediate for coupling reactions, the development of pharmaceutical candidates, and the synthesis of functional materials .

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H15N3O3S/c1-11-5-4-6-12(9-11)18-15(22)10-24-17-20-19-16(23-17)13-7-2-3-8-14(13)21/h2-9,21H,10H2,1H3,(H,18,22)

InChI Key

ZCPSGGBBNULRJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a suitable precursor, such as a hydrazide or a thiosemicarbazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether derivative with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyphenyl group (C6H4OH) can undergo oxidation to form quinone derivatives under acidic or basic conditions. This transformation alters the compound’s electronic environment, potentially influencing its biological activity.

Reduction Reactions

The oxadiazole ring (1,3,4-oxadiazole) is susceptible to reduction, typically yielding amine derivatives. For example, catalytic hydrogenation or reagents like sodium borohydride may reduce the heterocyclic ring, altering its stability and reactivity.

Substitution Reactions

The thioether (-S-) linkage is reactive toward nucleophilic substitution. Electrophiles such as alkyl halides or acylating agents can substitute the sulfur atom, forming new derivatives with modified physicochemical properties.

Alkylation and Acylation

The hydroxyphenyl group and acetamide moiety can participate in alkylation or acylation reactions. For instance, the phenolic -OH may react with alkyl halides to form ethers, while the acetamide’s amine group can undergo acylation to generate amides with altered lipophilicity.

Characterization Techniques

The compound’s structure and purity are confirmed via:

  • FTIR Spectroscopy : Identifies functional groups (e.g., -OH, -NHCO-) based on absorption bands.

  • NMR Spectroscopy :

    • ¹H-NMR : Resonances for aromatic protons, methylene groups (-CH₂), and acetamide protons.

    • ¹³C-NMR : Signals for carbonyl carbons (amide), aromatic carbons, and sulfur-linked carbons .

  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1]+ peak at m/z 442.11 for related oxadiazole-triazole hybrids) .

Reaction Optimization and Data

Parameter Details Source
Oxadiazole Synthesis Cyclization of hydrazides with carboxylic acids under reflux (e.g., ethanol as solvent).
Thioether Formation Reaction with thiols (e.g., H₂S) in acidic conditions to form sulfur linkages.
Acetamide Formation Acetylation using acetic anhydride or acyl chlorides.
Mass Spectrometry [M+1]+ peak at m/z 442.11 for oxadiazole-triazole hybrids (related compounds) .
NMR Data ¹³C-NMR : δ 151.94–115.67 ppm (aromatic carbons), δ 52.82 ppm (methylene -CH₂) .

Structural Stability and Reactivity

The compound’s stability is influenced by:

  • pH Sensitivity : The hydroxyphenyl group’s acidity may affect solubility and reactivity under varying pH conditions.

  • Thermal Stability : Oxadiazole rings are generally stable but may decompose under extreme heat, forming amine byproducts.

  • Solvent Compatibility : Common solvents like ethanol or DMSO are used during synthesis, but polar solvents may enhance nucleophilic attack on the thioether.

Biological Implications of Reactivity

The compound’s reactivity profile may influence its biological activity:

  • Antimicrobial/Anticancer Potential : The hydroxyphenyl group’s antioxidant properties and the oxadiazole ring’s enzyme inhibition may contribute to therapeutic effects.

  • Metabolism : In vivo, substitution or oxidation reactions could alter bioavailability and toxicity.

Comparative Analysis with Analogues

Compound Key Differentiator Reactivity Implications
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide Para-tolyl group (vs. meta-tolyl) .Altered solubility and steric effects.
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide No tolyl substitution .Reduced lipophilicity, increased polarity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit the activity of specific enzymes, leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features and physicochemical properties of the target compound with analogs:

Compound Name R1 (Oxadiazole Substituent) R2 (Acetamide Substituent) Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound 2-Hydroxyphenyl m-Tolyl Not Reported 369.41 Oxadiazole, Thioether, Amide
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide (154) 4-Chlorophenyl 4-(p-Tolyl)pyrimidin-2-yl Not Reported 443.90 Oxadiazole, Chlorophenyl
2-{[5-(((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) Benzodioxol-5-ylmethyl Tetrahydronaphthalen-2-yl 96 453.52 Oxadiazole, Ether, Benzodioxol
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide Benzyl m-Tolyl Not Reported 339.41 Oxadiazole, Benzyl
2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 3,4-Dimethoxyphenyl 5-Methylisoxazol-3-yl Not Reported 376.39 Oxadiazole, Dimethoxy, Isoxazole

Key Observations :

  • Melting Points: Higher melting points (>250°C) are observed in compounds with sulfonamide or phthalazinone substituents (e.g., 4b: >300°C) due to strong intermolecular interactions .
Anticancer Activity
  • Compound 154: Exhibits potent cytotoxicity against A549 lung cancer cells (IC50 = 3.8 ± 0.02 μM) with 25-fold selectivity over HEK normal cells. The 4-chlorophenyl group enhances activity via hydrophobic interactions, while the pyrimidine tail improves selectivity .
  • Compound 8 : Inhibits MMP-9 (a key enzyme in cancer metastasis) with IC50 = 12.3 μM, attributed to the tetrahydronaphthalen-2-yl group’s bulk enhancing enzyme binding .
Key SAR Trends

Electron-Donating Groups (EDGs) : Hydroxyl (target compound) and methoxy (e.g., 3,4-dimethoxyphenyl) groups improve solubility and hydrogen bonding, critical for target engagement .

Halogen Substituents : Chloro or bromo groups (e.g., 4-chlorophenyl in Compound 154) enhance cytotoxicity but may reduce selectivity .

Heteroaromatic Tails : Substitutions like pyrimidine (Compound 154) or isoxazole (dimethoxyphenyl analog) modulate pharmacokinetics and target specificity .

Biological Activity

The compound 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide , also referred to by its CAS number 336173-67-2, is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N3O3SC_{17}H_{15}N_{3}O_{3}S with a molecular weight of approximately 341.38 g/mol. The structure features a 1,3,4-oxadiazole ring linked to a thio group and an acetamide moiety.

1. Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of this class showed varying degrees of activity against several pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.78 µg/mL
Compound BM. tuberculosis4 µg/mL
Compound CE. coli16 µg/mL

These results suggest that the target compound may possess similar antimicrobial properties due to its structural characteristics.

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been actively researched. A recent study indicated that compounds with oxadiazole structures demonstrated promising cytotoxic effects on various cancer cell lines . Specifically, the compound was tested against both normal and cancer cells, showing high efficacy in selectively targeting cancerous cells while sparing normal cells.

Case Study:
In a comparative study on different oxadiazole derivatives, the compound exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

3. Antioxidant Activity

Oxidative stress plays a critical role in various diseases, and compounds with antioxidant properties are essential for therapeutic applications. The synthesized oxadiazole derivatives were evaluated for their ability to scavenge free radicals. Notably, certain derivatives showed superior activity compared to well-known antioxidants like vitamin C .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Comparison Standard
Compound D85%Vitamin C (75%)
Compound E90%BHT (80%)

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with specific biological targets such as enzymes involved in metabolic pathways. For instance, studies have suggested that these compounds may inhibit key enzymes such as DNA gyrase and DHFR (Dihydrofolate Reductase), which are crucial for bacterial survival and proliferation .

Q & A

Q. How does the hydroxyl group on the phenyl ring influence metal chelation or antioxidant activity?

  • Chelation Studies :
  • UV-Vis Titration : Monitor complex formation with Fe²⁺/Cu²⁺ ions (e.g., absorbance shifts at 450–500 nm) .
  • Antioxidant Assays : Measure DPPH radical scavenging activity; phenolic -OH groups typically show EC₅₀ < 50 μM .

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